
5-Bromo-7-iodo-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-iodo-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-iodo-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate halogenated aromatic aldehydes. One common method includes the use of 2-aminophenol and 5-bromo-2-iodobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H2O2) in ethanol at 50°C . This reaction yields the desired benzoxazole derivative with high efficiency.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and environmentally friendly methods. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) are used to enhance reaction rates and yields while maintaining green chemistry principles . The use of solvent-free conditions and recyclable catalysts is also common in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-iodo-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) on the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered electronic properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
5-Bromo-7-iodo-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-iodo-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the benzoxazole ring. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-iodobenzoxazole
- 5-Chloro-7-iodo-1,3-benzoxazole
- 5-Fluoro-7-iodo-1,3-benzoxazole
Uniqueness
5-Bromo-7-iodo-1,3-benzoxazole is unique due to the presence of both bromine and iodine atoms on the benzoxazole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in drug discovery and materials science .
Propiedades
Fórmula molecular |
C7H3BrINO |
|---|---|
Peso molecular |
323.91 g/mol |
Nombre IUPAC |
5-bromo-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |
Clave InChI |
VVXGARUGVSECOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=CO2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


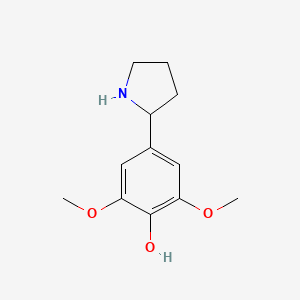


![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
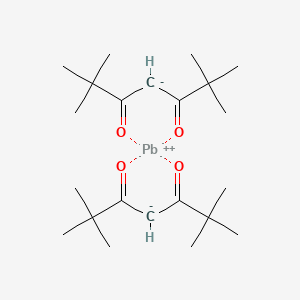
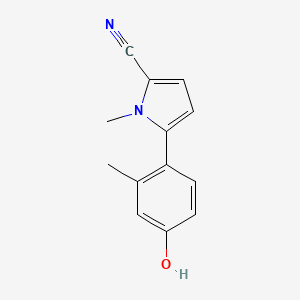

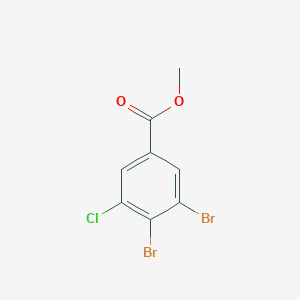
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
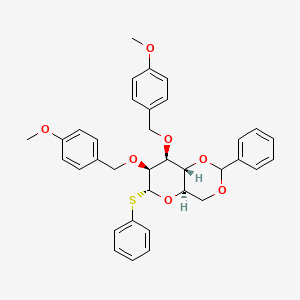
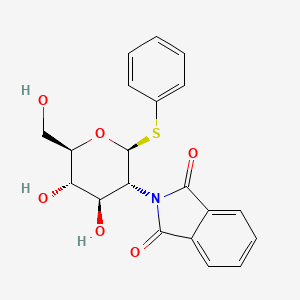
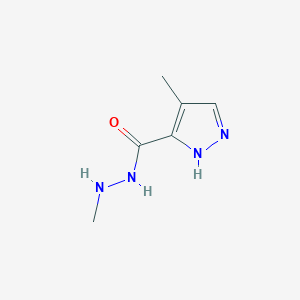
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)

